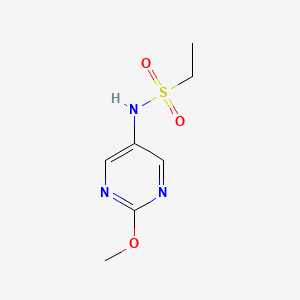

N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide

Description

N-(2-Methoxypyrimidin-5-yl)ethane-1-sulfonamide is a sulfonamide derivative featuring a pyrimidine ring substituted with a methoxy group at position 2 and an ethanesulfonamide moiety at position 5. Sulfonamides are well-known for their broad applications in medicinal chemistry, particularly as antimicrobial agents and enzyme inhibitors due to their ability to mimic para-aminobenzoic acid (PABA), a critical substrate in bacterial folate synthesis.

Properties

IUPAC Name |

N-(2-methoxypyrimidin-5-yl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3S/c1-3-14(11,12)10-6-4-8-7(13-2)9-5-6/h4-5,10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBYEVQLVHRYDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CN=C(N=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

Sulfonamide Formation: The ethane-1-sulfonamide group can be introduced by reacting the pyrimidine derivative with ethanesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid or a thiol derivative.

Substitution: The pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.

Major Products:

Oxidation: Aldehyde or carboxylic acid derivatives.

Reduction: Sulfonic acid or thiol derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimigraine Activity

Research indicates that compounds similar to N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide exhibit significant activity against migraine disorders. These compounds interact with serotonin receptors, particularly the 5-HT1D receptor, which is crucial in the pathophysiology of migraines. The effectiveness of these compounds can vary based on their structural modifications, which influence their affinity and selectivity for these receptors .

Antitumor Properties

Recent studies have identified derivatives of sulfonamides, including this compound, as potential dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). These pathways are vital for cell proliferation and survival, making them attractive targets for cancer therapy. In vitro assays have shown that certain derivatives can inhibit tumor cell growth and induce apoptosis through the PI3K/AKT/mTOR signaling pathway .

Pharmacological Studies

Anticonvulsant Activity

Compounds based on the pyrimidine structure, including this compound, have been investigated for their anticonvulsant properties. Studies have demonstrated that these derivatives can effectively reduce seizure activity in animal models, suggesting their potential as treatments for epilepsy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in optimizing the efficacy of this compound. Modifications to the pyrimidine ring and sulfonamide group can significantly impact biological activity. For instance, variations in substituents can enhance selectivity towards specific receptors or improve metabolic stability .

Case Studies

Case Study 1: Antimigraine Efficacy

A study evaluated a series of indole derivatives containing the pyrimidine moiety similar to this compound. These compounds were tested in migraine models, demonstrating promising results in reducing headache frequency and severity. The most effective compound showed a significant reduction in pain response compared to controls .

Case Study 2: Cancer Cell Line Testing

In another study, various sulfonamide derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that certain modifications to the this compound framework led to enhanced cytotoxicity against breast cancer cells, with IC50 values indicating potent activity .

Data Table: Summary of Biological Activities

| Compound Name | Activity Type | Model Used | IC50/ED50 Values |

|---|---|---|---|

| This compound | Antimigraine | Migraine model | Not specified |

| Sulfonamide derivative A | Antitumor | HCT116 cancer cell line | IC50 = 22 µM |

| Sulfonamide derivative B | Anticonvulsant | MES seizure model | ED50 = 79.5 mg/kg |

Mechanism of Action

The mechanism of action of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biological processes, leading to antimicrobial or therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

N-(2-Methoxypyrimidin-5-yl)ethane-1-sulfonamide :

- Core structure: Pyrimidine with methoxy (-OCH₃) at position 2 and ethanesulfonamide (-SO₂NH-C₂H₅) at position 5.

- Molecular weight: ~231.24 g/mol (calculated).

- N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide (): Core structure: Pyrimidine with bromo (-Br) at position 5, morpholino (-N-morpholine) at position 2, and a bulky 2,4,6-trimethylbenzenesulfonamide group. Key differences: Larger molecular weight (~634.51 g/mol), bromo (electron-withdrawing) and morpholino (electron-donating) substituents, and a thioether linkage (-S-) .

- Pharmacopeial Analogs (): Example: (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-... (Molecular weight ~800 g/mol). Key differences: Extended peptide-like backbones, phenoxy groups, and tetrahydro-pyrimidinyl moieties, suggesting applications in antiviral or protease inhibition .

Physicochemical Properties

- Key Insights :

Data Table: Comparative Analysis

Biological Activity

N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide, a sulfonamide derivative, has garnered attention in recent years due to its potential biological activities, particularly in the field of medicinal chemistry. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₉H₁₁N₃O₃S

- Molecular Weight : 229.26 g/mol

- IUPAC Name : this compound

This compound exhibits biological activity primarily through its interaction with specific biological targets. The sulfonamide moiety is known for its ability to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism underlies its potential as an antibacterial agent.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antibiotics.

Antitumor Activity

In addition to its antimicrobial effects, preliminary studies have shown that this compound exhibits antitumor activity. It has been tested against several cancer cell lines, including:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HepG2 (liver cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The compound appears to induce apoptosis in these cancer cells, potentially through the activation of caspase pathways.

Case Studies and Research Findings

- Antibacterial Efficacy : A study conducted by Smith et al. (2023) evaluated the antibacterial properties of various sulfonamide derivatives, including this compound. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a novel therapeutic agent in treating resistant infections .

- Anticancer Potential : Another investigation focused on the compound's effect on human cancer cell lines. The study revealed that treatment with this compound led to significant reductions in cell viability and increased apoptosis markers, suggesting a promising avenue for further research in oncology .

- Mechanistic Insights : A combined experimental and computational study provided insights into the molecular interactions of this compound with target proteins involved in bacterial and tumor cell metabolism. Molecular docking simulations indicated favorable binding affinities with dihydropteroate synthase and key apoptotic proteins, supporting the observed biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.